Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
CAS No.: 864293-75-4
Cat. No.: VC2921929
Molecular Formula: C20H31N3O4
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864293-75-4 |
|---|---|
| Molecular Formula | C20H31N3O4 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24) |
| Standard InChI Key | MMPPFABFCSYSQR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
| Property | Value |
|---|---|
| CAS Number | 864293-75-4 |
| Molecular Formula | C20H31N3O4 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24) |
Structural Features
The structural features of Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate contribute significantly to its reactivity and applications in organic synthesis. The compound contains several key structural elements:
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Piperidine Ring: The six-membered heterocyclic ring containing one nitrogen atom serves as the core structure of the molecule. This ring provides a rigid scaffold that positions other functional groups in specific spatial orientations.
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Benzyl Carboxylate Group: Attached to the nitrogen atom at position 1 of the piperidine ring, this group consists of a benzyl moiety linked through a carboxylate group. The benzyl group can be cleaved under certain conditions, making it a removable protecting group for the piperidine nitrogen.
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Aminoethyl Side Chain: This chain is attached to position 4 of the piperidine ring and contains a secondary amine that can participate in various chemical reactions.
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tert-Butoxycarbonyl (Boc) Group: This protecting group is attached to the terminal amino group of the aminoethyl side chain. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Synthesis Methods
General Synthetic Pathway
The synthesis of Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate involves a series of chemical transformations beginning with simpler precursors. The general synthetic pathway typically includes the reaction of a piperidine derivative with a Boc-protected aminoethyl group, followed by esterification with benzyl alcohol. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
The starting materials for this synthesis commonly include piperidine derivatives, which are readily available from commercial sources or can be synthesized from simpler precursors. The Boc-protected aminoethyl group is typically introduced through a substitution reaction, while the benzyl carboxylate group is added through an esterification reaction with benzyl alcohol.
Table 2: Key Synthetic Steps for Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
| Step | Reaction Type | Reactants | Catalysts/Conditions |
|---|---|---|---|
| 1 | Preparation of piperidine core | Appropriate starting materials | Various, depending on the specific route |
| 2 | Introduction of aminoethyl group | 4-substituted piperidine + protected aminoethyl reagent | Base catalysis, moderate temperature |
| 3 | Boc protection | Terminal amine + di-tert-butyl dicarbonate | Base, organic solvent, room temperature |
| 4 | Benzyl carboxylation | N-unprotected piperidine + benzyl chloroformate | Base, organic solvent, low temperature |
Key Reaction Conditions
Applications in Chemical Research
Role as a Building Block in Organic Chemistry
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate serves as a versatile building block in organic chemistry due to its multiple functional groups that can be selectively modified. This makes it valuable for the construction of more complex molecular structures. The compound's utility in organic synthesis stems from several key features:
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Orthogonal Protection: The presence of both Boc and benzyl protecting groups allows for selective deprotection and modification of different parts of the molecule.
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Multiple Reactive Sites: The compound contains several sites that can undergo further chemical transformations, including the piperidine nitrogen (protected as a benzyl carbamate), the secondary amine in the aminoethyl side chain, and the terminal Boc-protected amine.
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Stereochemical Control: The piperidine ring provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions, potentially leading to the synthesis of stereochemically defined products.
Researchers in organic chemistry utilize this compound to develop new synthetic methodologies and to access more complex target molecules through systematic chemical transformations. The ability to selectively modify different parts of the molecule makes it particularly useful for diversity-oriented synthesis, where a common intermediate is transformed into a variety of structurally diverse compounds.
Pharmaceutical Applications
The pharmaceutical industry represents one of the most significant application areas for Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate. This compound is valuable in the development of various pharmaceutical candidates due to its ability to be easily modified. The piperidine core is present in many biologically active compounds, including numerous approved drugs for various therapeutic indications.
The compound can serve as an intermediate in the synthesis of:
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Central Nervous System (CNS) Agents: Piperidine-containing compounds often exhibit activity in the central nervous system, potentially leading to new treatments for neurological and psychiatric disorders.
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Cardiovascular Drugs: Modifications of the piperidine scaffold can lead to compounds with activity in the cardiovascular system.
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Anti-inflammatory Agents: The multifunctional nature of the compound allows for the introduction of pharmacophores associated with anti-inflammatory activity.
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Antimicrobial Compounds: Certain piperidine derivatives have shown antimicrobial activity, suggesting potential applications in the development of new antibiotics.
Table 3: Potential Pharmaceutical Applications Based on Structural Features
| Structural Feature | Potential Pharmaceutical Application | Research Status |
|---|---|---|
| Piperidine core | CNS agents, pain modulators | Well-established structure in pharmaceuticals |
| Secondary amine | Hydrogen bond donor/acceptor, metal chelation | Important for receptor interactions |
| Boc-protected primary amine | After deprotection, can form salt bridges with biological targets | Useful for enhancing binding affinity |
| Benzyl carbamate | Contributes to lipophilicity and membrane permeability | Can be modified to optimize pharmacokinetics |
Research Findings
| Aspect | Details |
|---|---|
| Primary Use | Research use only; not for human or veterinary use |
| Suppliers | VWR International, Matrix Scientific, and others |
| Typical Purity | ≥95% |
| Packaging | Various sizes, typically from milligrams to grams |
| Storage Conditions | Likely requires storage in a cool, dry place away from light |
| Handling Precautions | Standard laboratory safety procedures for chemical compounds |
The pricing of this compound varies depending on quantity, purity, and supplier, but it generally falls within the range of specialty research chemicals. Bulk discounts may be available for larger quantities, although the demand for such quantities is likely limited to companies engaged in pharmaceutical research or specialized chemical manufacturing.
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